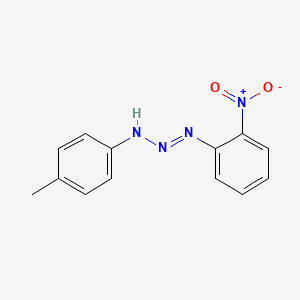
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide, also known as DBBS, is a sulfonamide compound that has been widely used in scientific research for its unique properties. DBBS has been found to exhibit a range of biochemical and physiological effects, making it an important tool for studying various biological processes. In
作用机制
The mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. By inhibiting this enzyme, 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide can disrupt the acid-base balance in cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a range of physiological effects, including changes in blood pH, electrolyte balance, and fluid balance.
实验室实验的优点和局限性
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and isolate, and it exhibits a range of biochemical and physiological effects that make it useful for studying various biological processes. However, there are also some limitations to its use. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research involving 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide. One area of interest is in the development of new antibiotics and antiviral drugs. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Another area of interest is in the study of enzyme kinetics. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and the mechanisms of enzyme inhibition. Finally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide and its potential applications in scientific research.
合成方法
The synthesis of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-methylbenzylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is isolated through filtration and recrystallization. The yield of 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide is typically around 60-70%, and the compound is obtained as a white crystalline powder.
科学研究应用
2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to exhibit a range of activities, including antibacterial, antifungal, and antiviral properties. 2,5-dimethyl-N-(3-methylbenzyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a useful tool for studying enzyme kinetics.
属性
IUPAC Name |
2,5-dimethyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-4-6-15(9-12)11-17-20(18,19)16-10-13(2)7-8-14(16)3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUOFIXALPNHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-(1-{1-[2-(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4888935.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)
![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4888966.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)